molecular formula C10H9BrO2 B8662119 5-bromo-4-ethyl-3H-2-benzofuran-1-one

5-bromo-4-ethyl-3H-2-benzofuran-1-one

Cat. No.: B8662119
M. Wt: 241.08 g/mol
InChI Key: FFHFVVRWSDKIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-ethyl-3H-2-benzofuran-1-one: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-ethyl-3H-2-benzofuran-1-one typically involves the bromination of a suitable benzofuran precursor. One common method is the bromination of 4-ethyl-2-benzofuran-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Scientific Research Applications

Chemistry: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-bromo-3-methyl-3H-2-benzofuran-1-one
  • 5-bromo-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one
  • 5-phenyl-1-benzofuran-2-yl derivatives

Comparison: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-4-ethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h3-4H,2,5H2,1H3

InChI Key

FFHFVVRWSDKIIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-4-vinyl-2-benzofuran-1(3H)-one (2.0 g, 8.37 mmol) and Pd/C (400 mg) in 50 mL of MeOH was stirred at rt. under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated. The resulting oil was purified by column chromatography to give 5-bromo-4-ethyl-2-benzofuran-1(3H)-one.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-4-vinyl-2-benzofuran-1(3H)-one (2.0 g, 8.37 mmol) and PdC (400 mg) in 50 mL of MeOH was stirred at rt. under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated. The resulting oil was purified by column chromatography to give 5-bromo-4-ethyl-2-benzofuran-1(3H)-one.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdC
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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